
MRS 2211 sodium salt hydrate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
MRS 2211 sodium salt hydrate is a selective P2Y13 purinoceptor antagonist (pIC50 = 5.97, pA2 = 6.3). This compound displays >20-fold selectivity for P2Y13 in comparison to P2Y1 and P2Y12 receptors. It is a first selective antagonist for this receptor subtype.
Wissenschaftliche Forschungsanwendungen
Pharmacological Research
MRS 2211 sodium salt hydrate is primarily utilized in pharmacological studies to investigate the functions of the P2Y13 receptor. Its ability to selectively inhibit this receptor allows researchers to dissect its role in various biological contexts.
Key Findings:
- Cardiovascular Research: Studies have shown that MRS 2211 can influence platelet aggregation and vascular responses by blocking P2Y13 receptor activity. This suggests potential therapeutic applications for cardiovascular diseases where modulation of platelet function is critical .
- Neurotransmission: Research indicates that MRS 2211 mediates presynaptic inhibition of acetylcholine release at neuromuscular junctions, highlighting its role in cholinergic transmission modulation. This could have implications for understanding neuromuscular disorders .
Drug Discovery
MRS 2211 serves as a valuable tool compound in drug discovery efforts targeting purinergic signaling pathways. Its selectivity over other P2Y receptors (over 20-fold compared to P2Y1 and P2Y12) makes it an attractive candidate for developing novel therapeutics aimed at conditions related to purinergic signaling dysregulation.
Applications in Drug Development:
- Therapeutic Targeting: The unique selectivity profile of MRS 2211 allows for targeted drug development aimed at P2Y13-related diseases without affecting other P2Y receptors, potentially reducing side effects associated with less selective antagonists .
Biochemical Assays
This compound is employed in various biochemical assays to study receptor interactions and cellular signaling pathways.
Experimental Applications:
- Cellular Signaling Studies: Researchers use MRS 2211 to elucidate the mechanisms by which P2Y13 receptors influence cellular responses, such as inflammation and immune responses .
- Comparative Studies: It is often compared with other purinergic receptor antagonists to assess its relative efficacy and selectivity, aiding in the characterization of purinergic signaling networks .
Synthesis and Stability
The synthesis of this compound involves multi-step organic synthesis techniques, ensuring high purity and stability for research applications.
Synthesis Overview:
- The compound is typically synthesized through nucleophilic substitutions or coupling reactions involving phosphoric acid derivatives and chlorinated aromatic compounds. The final product is obtained through crystallization processes.
Comparative Analysis with Other Compounds
MRS 2211 can be compared with other purinergic receptor antagonists based on selectivity and application:
Compound Name | Target Receptor | Selectivity | Notable Characteristics |
---|---|---|---|
MRS 2578 | P2Y12 | High | Used in studying platelet activation |
Cangrelor | P2Y12 | High | An intravenous antiplatelet agent |
Clopidogrel | P2Y12 | Moderate | Widely used antiplatelet medication |
MRS 2211 | P2Y13 | High | Specific targeting of the less-explored P2Y13 receptor |
Eigenschaften
Molekularformel |
C14H13ClN4Na3O10P |
---|---|
Molekulargewicht |
532.67 |
IUPAC-Name |
2-[(2-Chloro-5-nitrophenyl)azo]-5-hydroxy-6-methyl-3-[(phosphonooxy)methyl]-4-pyridinecarboxaldehyde sodium salt hydrate sodium salt hydrate |
InChI |
InChI=1S/C14H12ClN4O8P.3Na.2H2O/c1-7-13(21)9(5-20)10(6-27-28(24,25)26)14(16-7)18-17-12-4-8(19(22)23)2-3-11(12)15;;;;;/h2-5,21H,6H2,1H3,(H2,24,25,26);;;;2*1H2/q;3*+1;;/p-3/b18-17+;;;;; |
InChI-Schlüssel |
OBBPSMHRAMOSRS-SOIHCWMDSA-K |
SMILES |
O=CC1=C(COP([O-])([O-])=O)C(/N=N/C2=CC([N+]([O-])=O)=CC=C2Cl)=NC(C)=C1[O-].[H]O[H].[H]O[H].[Na+].[Na+].[Na+] |
Aussehen |
Solid powder |
Reinheit |
>98% (or refer to the Certificate of Analysis) |
Haltbarkeit |
>2 years if stored properly |
Löslichkeit |
Soluble in DMSO |
Lagerung |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyme |
MRS 2211 sodium salt hydrate; MRS 2211; MRS2211; MRS-2211. |
Herkunft des Produkts |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.